4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol
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Description
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol, also known as BCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of triazole derivatives and has been studied for its ability to inhibit certain enzymes and proteins in the body.
Scientific Research Applications
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of derivatives of 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. For instance, Purohit et al. (2011) synthesized new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus, demonstrating significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents D. H. Purohit, B. Dodiya, R. M. Ghetiya, P. B. Vekariya, & H. Joshi, 2011.
Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) studied the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid, finding these derivatives to be effective corrosion inhibitors F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, & M. Lagrenée, 2007. Another study by Lagrenée et al. (2002) further supports the high efficacy of these compounds in inhibiting mild steel corrosion in acidic media M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002.
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Ashry et al. (2006) developed a method for the synthesis and alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under both classical and microwave conditions, showcasing the versatility of this compound in organic synthesis E. Ashry, A. Kassem, H. Abdel-Hamid, F. Louis, Sherine N. Khattab, & M. Aouad, 2006.
properties
IUPAC Name |
3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQEOHMRBILGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324144 |
Source
|
Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203518 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol | |
CAS RN |
31405-28-4 |
Source
|
Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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